4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
4-[[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-21-7-3-1-5-17(21)20(19-13-25-22-8-4-2-6-18(19)22)14-26-31(29,30)16-11-9-15(10-12-16)23(27)28/h1-13,20,25-26H,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOUDJGEXVZTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the benzoic acid moiety. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the chlorophenyl group.
Sulfonation and Amidation: The final steps involve sulfonation to introduce the sulfamoyl group and amidation to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole and chlorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The sulfamoyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs from the evidence:
Key Observations:
- Bulk and Hydrophobicity : Compound 79 () has a higher molecular weight (~597 g/mol) and LogP (~6.2) due to its benzhydryl and methylindole groups, which enhance hydrophobicity and likely reduce aqueous solubility compared to the target compound .
- Electron-Withdrawing Groups : Compound 31 () incorporates a trifluoromethyl group, which increases metabolic stability and binding affinity through hydrophobic and electronic effects . The target compound lacks such groups, suggesting differences in pharmacokinetics.
- Ester vs. Acid : The ethyl ester analog () has a higher LogP (5.1) due to the ester moiety, whereas the target compound’s carboxylic acid group improves polarity and solubility .
Biological Activity
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its antitumor effects. The following sections detail specific findings related to its mechanisms and efficacy.
Antitumor Activity
Research indicates that derivatives containing indole and benzoic acid moieties exhibit significant antitumor activity. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines.
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for protein homeostasis in cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death, particularly in solid tumors such as colorectal and lung cancers .
Case Studies
Several studies have evaluated the efficacy of related compounds, providing insight into the potential applications of this compound.
-
Study on Indole Derivatives : A study highlighted the antitumor activity of 2-(1H-indol-3-yl)-2-oxo-acetamides against colon and lung tumors, suggesting that similar indole-containing compounds may share these properties .
Compound Tumor Type Activity This compound Colon High 4-Ureido derivatives Lung Moderate - In Silico Studies : Computational studies have indicated that compounds with similar structures can act as effective modulators for proteasome activities, thereby enhancing their potential as therapeutic agents against cancer .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to assess the safety profile of this compound. Results indicated a low cytotoxic effect on normal fibroblast cells while exhibiting significant inhibition of tumor cell proliferation.
| Cell Line | IC50 (μM) | Cell Growth Inhibition (%) |
|---|---|---|
| Hep-G2 | >50 | 4.81 |
| A2058 | >50 | 5.02 |
| CCD25sk (normal) | >50 | 3.56 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethylamine with sulfamoyl benzoic acid derivatives. Key steps include:
-
Sulfamoylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
-
Protection/Deprotection : Tert-butyloxycarbonyl (Boc) groups for amine protection, removed via TFA .
-
Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH (6.5–7.5) to reduce by-products .
- Data Table :
| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfamoylation | DCM | 0–5 | 65–72 | ≥95% |
| Deprotection | TFA/DCM | 25 | 89–93 | ≥98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm indole NH (δ 10.2–11.1 ppm), sulfamoyl protons (δ 3.1–3.4 ppm), and benzoic acid COOH (δ 12.8 ppm) .
- HRMS : Exact mass validation (e.g., calculated [M+H]⁺: 467.0821; observed: 467.0818) .
- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹), carboxylic acid O-H (2500–3300 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodology :
- Enzyme Inhibition : Assay against COX-2 or carbonic anhydrase isoforms (IC₅₀ determination via fluorometric assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values compared to controls) .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay Standardization : Use internal controls (e.g., celecoxib for COX-2 inhibition) and normalize data to protein concentration .
- Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability .
Q. What strategies mitigate degradation of this compound during long-term bioactivity studies?
- Methodology :
- Sample Stabilization : Store solutions at –80°C with antioxidants (e.g., 0.01% BHT) and avoid freeze-thaw cycles .
- Degradation Monitoring : Use LC-MS to track hydrolytic by-products (e.g., benzoic acid derivatives) at 0, 24, and 48 hours .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodology :
-
Analog Synthesis : Modify sulfamoyl group (e.g., replace with methylsulfonyl) or indole substituents (e.g., 5-fluoro substitution) .
-
Computational Modeling : Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .
- Data Table : SAR of Key Analogs
| Analog Modification | COX-2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 8.2 |
| 5-Fluoroindole Derivative | 85 ± 10 | 6.5 |
| Methylsulfonyl Replacement | 220 ± 30 | 12.7 |
Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?
- Methodology :
- Dosing Regimen : Single-dose (10 mg/kg) vs. chronic dosing (5 mg/kg/day for 7 days) in rodent models .
- Bioavailability : Compare oral vs. intravenous administration; use HPLC-MS/MS for plasma concentration analysis .
- Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
